2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid
Overview
Description
2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions, including arthritis, migraine, and postoperative pain. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a key mediator of inflammation.
Scientific Research Applications
Chromatographic Analysis : A gas-liquid chromatographic method has been developed for determining 2-(o-Chlorophenyl)-2-(p-chlorophenyl)acetic acid in human blood and urine, useful for pharmacokinetics studies and clinical monitoring of patients (Guilford et al., 1980).
Chemical Structure Analysis : The structure of related compounds has been confirmed by X-ray crystallography and nuclear magnetic resonance methods, revealing the formation of an α-acetoxy propenoic acid with a trans extended side acid side chain conformation (Haasbroek et al., 1998).
Environmental Contamination Studies : Research has identified this compound as a major contaminant in surface water, highlighting its importance as an environmental contaminant (Heberer & Dünnbier, 1999).
Synthesis Research : Studies have been conducted on the synthesis of various derivatives of this compound using different chemical reactions and conditions, contributing to the field of organic chemistry (Mahdi et al., 2011).
Pharmacological Research : Some derivatives have shown promising results in pharmacological studies, exhibiting properties like inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase, and having potential antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities (Laufer et al., 1994).
Colorimetric Assays : Colorimetric assays have been developed for the detection of this compound in urine, aiding in biological and environmental studies (Zaidi et al., 1984).
Metabolic Studies : Research has explored the metabolism of related compounds to this compound, providing insights into biochemical pathways and potential environmental impacts (Gold & Brunk, 1983).
Immunostimulatory Activity Studies : Certain derivatives have shown immunostimulatory activity in experimental models, indicating potential for further pharmacological development (Tagliabue et al., 1978).
Synthesis of Derivatives : Research includes the synthesis of various derivatives from this compound for potential applications in different fields, such as pharmaceuticals (Yang Lirong, 2007).
Antibacterial Activity : Some derivatives have been tested for antibacterial activity, contributing to the search for new antimicrobial agents (Mogilaiah et al., 2009).
Pummerer Reactions : The compound has been involved in Pummerer reactions, an important chemical reaction in organic synthesis (Ōae et al., 1983).
Hypolipemic Properties : Investigations into hypolipemic properties in animal models have been conducted, indicating potential medical applications (Gilfillan et al., 1971).
Photodecomposition Studies : The photodecomposition of this compound has been studied, providing insights into its environmental fate and degradation processes (Ware et al., 1980).
Toxicity and Endocrine Effects : Research has also focused on the toxicity, dioxin-like activities, and endocrine effects of DDT metabolites, including this compound, highlighting potential environmental and health risks (Wetterauer et al., 2012).
properties
IUPAC Name |
2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZADPFGZNIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955657 | |
Record name | (2-Chlorophenyl)(4-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34113-46-7 | |
Record name | o,p′-Dichlorodiphenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34113-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chlorophenyl)(4-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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